molecular formula C21H20FN3O3 B11311692 2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide

2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11311692
M. Wt: 381.4 g/mol
InChI Key: KIOWIMQGRQQYHM-FMIVXFBMSA-N
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Description

2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Heck reaction, where a palladium catalyst facilitates the coupling of a fluorophenyl halide with an ethylene derivative.

    Attachment of the Acetamide Moiety: This is usually done via an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms into the aromatic ring.

Scientific Research Applications

2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE apart is its combination of a fluorophenyl group, an oxadiazole ring, and an acetamide moiety. This unique structure allows it to engage in a variety of interactions, making it versatile for different applications in research and industry.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H20FN3O3/c1-14(2)23-19(26)13-27-18-6-4-3-5-17(18)21-24-20(28-25-21)12-9-15-7-10-16(22)11-8-15/h3-12,14H,13H2,1-2H3,(H,23,26)/b12-9+

InChI Key

KIOWIMQGRQQYHM-FMIVXFBMSA-N

Isomeric SMILES

CC(C)NC(=O)COC1=CC=CC=C1C2=NOC(=N2)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1C2=NOC(=N2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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